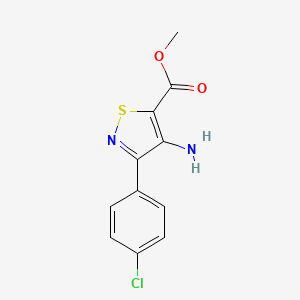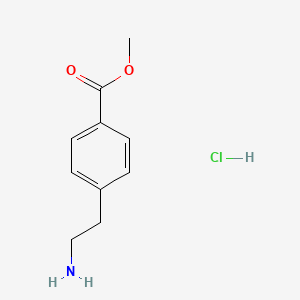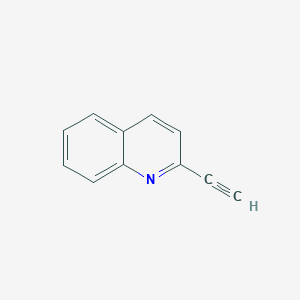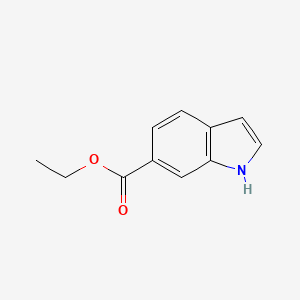
1H-indole-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1H-indole-6-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Applications De Recherche Scientifique
Ethyl 1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
Target of Action
Ethyl 1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity.
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes to the target’s function, which can lead to various biological effects.
Biochemical Pathways
Indole derivatives, including Ethyl 1H-indole-6-carboxylate, are known to affect a variety of biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence several pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1H-indole-6-carboxylate’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that Ethyl 1H-indole-6-carboxylate may also have antiviral effects.
Analyse Biochimique
Biochemical Properties
Ethyl 1H-indole-6-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as Mcl-1 inhibitors, which are involved in the regulation of apoptosis . Additionally, ethyl 1H-indole-6-carboxylate can form hydrogen bonds with a variety of enzymes and proteins, affecting their activity and stability . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
Ethyl 1H-indole-6-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has demonstrated the ability to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, ethyl 1H-indole-6-carboxylate can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses and functions . These effects underscore the compound’s potential in cancer therapy and other biomedical applications.
Molecular Mechanism
The molecular mechanism of ethyl 1H-indole-6-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, ethyl 1H-indole-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions and responses . These molecular interactions provide insights into the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1H-indole-6-carboxylate have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that ethyl 1H-indole-6-carboxylate can maintain its biological activity and continue to exert its effects on cellular processes, making it a valuable tool for biochemical research and drug development .
Dosage Effects in Animal Models
The effects of ethyl 1H-indole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, ethyl 1H-indole-6-carboxylate can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 1H-indole-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, ethyl 1H-indole-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . Understanding the transport and distribution mechanisms of ethyl 1H-indole-6-carboxylate is crucial for developing effective drug delivery systems and improving its bioavailability.
Subcellular Localization
Ethyl 1H-indole-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and the modulation of cellular processes, providing insights into its mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a classic method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For Ethyl 1H-indole-6-carboxylate, the starting materials are ethyl 2-oxoacetate and phenylhydrazine .
Industrial Production Methods: Industrial production of Ethyl 1H-indole-6-carboxylate often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions, such as the Larock indole synthesis, are commonly used. This method involves the cyclization of an ortho-iodoaniline with an alkyne in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Ethyl 1H-indole-6-carboxylic acid.
Reduction: Ethyl 1H-indole-6-carbinol.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 1H-indole-6-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-2-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Methyl 1H-indole-6-carboxylate: Similar functional groups but different ester, affecting solubility and reactivity.
1H-indole-3-carboxaldehyde: Different functional group (aldehyde instead of ester), resulting in different reactivity and applications
Ethyl 1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50820-64-9 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
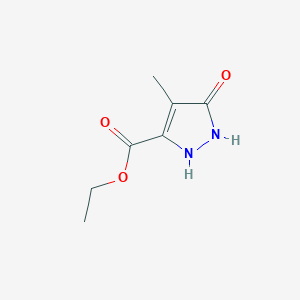


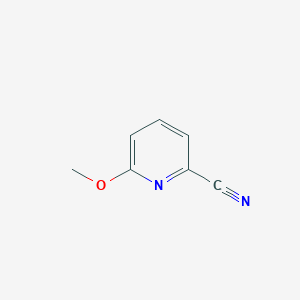
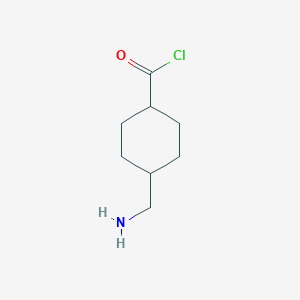
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
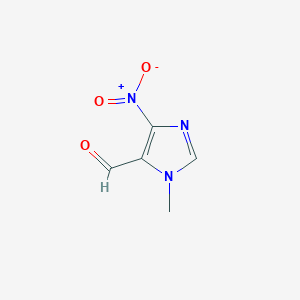
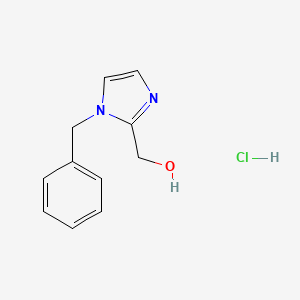

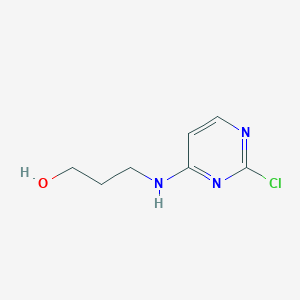
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
